molecular formula C13H18ClN B12718691 Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl-, hydrochloride CAS No. 6672-58-8

Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl-, hydrochloride

Cat. No.: B12718691
CAS No.: 6672-58-8
M. Wt: 223.74 g/mol
InChI Key: NZCUTXGXXPTHEH-UHFFFAOYSA-N
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Description

Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl-, hydrochloride is a heterocyclic organic compound It is a derivative of pyridine, characterized by the presence of a tetrahydropyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl-, hydrochloride typically involves the reduction of pyridine derivatives. One common method is the catalytic hydrogenation of pyridine in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature conditions to achieve the desired tetrahydropyridine structure .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine and piperidine derivatives, which can have different functional groups attached to the ring system .

Scientific Research Applications

Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,6-Tetrahydropyridine: A structurally similar compound with a tetrahydropyridine ring system.

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride: Another derivative with a similar structure but different substituents.

    1,3-Dimethyl-3,4,5,6-tetrahydro-2-oxohexahydropyrimidine: A related compound with a different ring system.

Uniqueness

Pyridine, 1,2,3,6-tetrahydro-1,5-dimethyl-4-phenyl-, hydrochloride is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups on the tetrahydropyridine ring.

Properties

CAS No.

6672-58-8

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

1,5-dimethyl-4-phenyl-3,6-dihydro-2H-pyridine;hydrochloride

InChI

InChI=1S/C13H17N.ClH/c1-11-10-14(2)9-8-13(11)12-6-4-3-5-7-12;/h3-7H,8-10H2,1-2H3;1H

InChI Key

NZCUTXGXXPTHEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCN(C1)C)C2=CC=CC=C2.Cl

Origin of Product

United States

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